molecular formula C12H12ClNO2 B2528233 5-Chloro-1-isobutylindoline-2,3-dione CAS No. 893721-50-1

5-Chloro-1-isobutylindoline-2,3-dione

Cat. No.: B2528233
CAS No.: 893721-50-1
M. Wt: 237.68
InChI Key: IFFKSJMZCKKYDH-UHFFFAOYSA-N
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Description

5-Chloro-1-isobutylindoline-2,3-dione is a chemical compound with the molecular formula C12H12ClNO2 and a molecular weight of 237.68 g/mol It is a derivative of indoline, characterized by the presence of a chlorine atom at the 5th position and an isobutyl group at the 1st position of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-isobutylindoline-2,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction is carried out under controlled conditions to ensure the formation of the desired indoline-2,3-dione scaffold. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-isobutylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various indoline derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of substituted indoline-2,3-dione derivatives.

Scientific Research Applications

5-Chloro-1-isobutylindoline-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindoline-2,3-dione: Lacks the isobutyl group at the 1st position.

    1-Isobutylindoline-2,3-dione: Lacks the chlorine atom at the 5th position.

    5-Bromo-1-isobutylindoline-2,3-dione: Contains a bromine atom instead of chlorine at the 5th position.

Uniqueness

5-Chloro-1-isobutylindoline-2,3-dione is unique due to the presence of both the chlorine atom and the isobutyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-1-(2-methylpropyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFKSJMZCKKYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Was made in an analogous fashion to 1-propylindoline-2,3-dione from commercially available 5-chloroisatin (purchased from Fisher Scientific) and 1-bromo-2-methylpropane (purchased from Fisher Scientific). 1H NMR δ 7.57 (m, 2H), 6.87 (d, 1H), 3.54 (d, 2H), 2.12 (m, 1H), 1.00 (d, 6H).
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